![molecular formula C13H18N4O3 B2414491 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea CAS No. 2034346-37-5](/img/structure/B2414491.png)
1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development.
Scientific Research Applications
1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea has been studied for its potential applications in drug development. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been shown to have antimicrobial activity against Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also exert its antimicrobial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria by disrupting their cell membranes. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea in lab experiments is its potential as a lead compound for drug development. Its antitumor and antimicrobial activities make it a promising candidate for further research. However, one limitation is that the mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea. One direction is to further investigate its mechanism of action to better understand its antitumor and antimicrobial activities. Additionally, studies can be conducted to determine its potential as a therapeutic agent for various diseases. Further research can also be conducted to optimize the synthesis method and improve the yield of the compound. Finally, studies can be conducted to evaluate the toxicity and safety of the compound for potential clinical use.
In conclusion, 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea is a synthetic compound that has potential applications in drug development. Its antitumor and antimicrobial activities make it a promising candidate for further research. Further studies are needed to fully understand its mechanism of action and potential as a therapeutic agent.
Synthesis Methods
The synthesis of 1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea involves the reaction of furfuryl hydrazine with 1-(2-bromoethyl)-3-(2-methoxyethyl)urea. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified through column chromatography to obtain the final compound.
properties
IUPAC Name |
1-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-19-9-6-14-13(18)15-10-11(12-4-2-8-20-12)17-7-3-5-16-17/h2-5,7-8,11H,6,9-10H2,1H3,(H2,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZOQGDFVQCXHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CC=CO1)N2C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-3-(2-methoxyethyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.